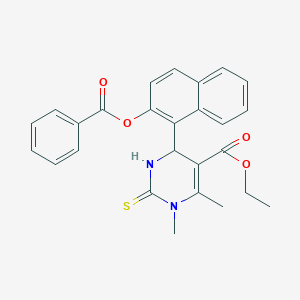

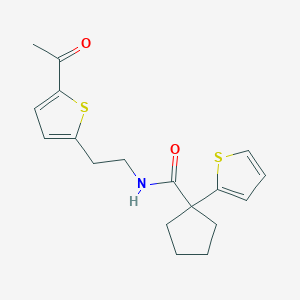

![molecular formula C18H18N2O3S B2929863 3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1008962-92-2](/img/structure/B2929863.png)

3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been studied for their potential use in the treatment of diabetes . The presence of the 3,4-dimethylphenyl and 2-methoxyphenyl groups suggests that this compound may have unique properties compared to other thiazolidinediones.

Aplicaciones Científicas De Investigación

Chymase Inhibition

3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione and its derivatives have been studied for their ability to selectively inhibit human heart chymase. Specifically, the 1-phenyl moiety in such compounds, including the 3,4-dimethylphenyl variant, has been found effective in inhibiting chymase, with high selectivity compared with other enzymes like chymotrypsin and cathepsin G. These findings are supported by molecular-modeling studies (S. Niwata et al., 1997).

Antineoplastic Potential

Thiazolidine-2,4-dione derivatives, including those related to this compound, have been synthesized and evaluated for antineoplastic (anti-cancer) properties. While preliminary biological data have not indicated significant activity in this area, the ongoing exploration into these compounds reveals the diverse potential of thiazolidine-2,4-dione derivatives in cancer research (R. F. Koebel et al., 1975).

ERK1/2 Inhibition for Cancer Therapy

Studies have also focused on the development of potential substrate-specific inhibitors of ERK1/2, a protein kinase involved in the transmission of signals within cells, using analogs of thiazolidine-2,4-dione. These inhibitors are being explored for their potential in treating conditions like leukemia by inhibiting cell proliferation and inducing apoptosis (Qianbin Li et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives have been evaluated, with some compounds exhibiting weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This suggests a potential application of these compounds in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Corrosion Inhibition

Thiazolidinedione derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. These studies reveal the potential industrial applications of such compounds in protecting metal surfaces from corrosion (M. Yadav et al., 2015).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-8-9-13(10-12(11)2)20-17(21)16(24-18(20)22)19-14-6-4-5-7-15(14)23-3/h4-10,16,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCOBUOZULINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)

![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)